Icopezil
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
145508-78-7 |
|---|---|
分子式 |
C23H25N3O2 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one |
InChI |
InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27) |
InChI 键 |
MTCMTKNMZCPKLX-UHFFFAOYSA-N |
手性 SMILES |
C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5 |
规范 SMILES |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |
产品来源 |
United States |
Foundational & Exploratory
Icopezil's Neuronal Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icopezil (CP-118,954) is a potent and highly selective acetylcholinesterase (AChE) inhibitor developed by Pfizer for the potential treatment of Alzheimer's disease. [1]As a cholinomimetic agent, its primary mechanism of action is the enhancement of cholinergic neurotransmission in the brain. This guide provides an in-depth technical overview of the core neuronal mechanism of action of this compound, based on available preclinical data. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in neuropharmacology and drug development.
Core Mechanism of Action: Selective Acetylcholinesterase Inhibition
The principal mechanism of action of this compound is the reversible inhibition of the enzyme acetylcholinesterase. [1]AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates its action. [1]By inhibiting AChE, this compound increases the concentration and prolongs the half-life of ACh in the synapse, thereby enhancing cholinergic signaling at muscarinic and nicotinic receptors. This is believed to be the primary means by which it exerts its cognitive-enhancing effects.
High Selectivity for Acetylcholinesterase
A key characteristic of this compound is its high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), another cholinesterase enzyme present in the brain and periphery. [1]This selectivity is thought to contribute to a more favorable therapeutic index, with a better separation between central nervous system (CNS) therapeutic effects and peripheral adverse effects compared to less selective cholinesterase inhibitors. [1]
Quantitative Data: In Vitro Inhibition of Cholinesterases
The following table summarizes the in vitro inhibitory potency of this compound against acetylcholinesterase and butyrylcholinesterase.
| Enzyme | Inhibitor | IC50 (nM) |
| Acetylcholinesterase | This compound | 4100 ± 1800 |
| Butyrylcholinesterase | This compound | >100,000 |
Data from Liston et al., 2004.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay
A detailed experimental protocol for the in vitro cholinesterase inhibition assays for this compound is not publicly available. However, the standard method for determining AChE and BuChE inhibition, as referenced in similar studies, is the Ellman method.
Principle of the Ellman Method:
This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.
Generalized Protocol:
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
Purified human recombinant AChE or BuChE
-
Test compound (this compound) at various concentrations
-
-
Procedure:
-
In a 96-well plate, add buffer, DTNB solution, and the test compound.
-
Add the enzyme (AChE or BuChE) to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assessment of Cholinergic Activity in Mice
The preclinical evaluation of this compound involved in vivo studies in mice to assess its effects on brain acetylcholine levels and to determine its therapeutic index.
Measurement of Brain Acetylcholine Levels:
-
Animal Model: Mice.
-
Drug Administration: this compound administered orally.
-
Sample Collection: Animals are sacrificed at a specific time point after drug administration, and brain tissue is rapidly collected.
-
Analysis: Brain tissue is homogenized, and acetylcholine levels are quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Assessment of Therapeutic Index:
-
Central Effect (Efficacy): Measured by the induction of tremors.
-
Peripheral Effect (Side Effect): Measured by the induction of salivation.
-
Procedure: Dose-response curves are generated for both the central and peripheral effects. The therapeutic index is determined by the ratio of the dose required to produce a peripheral side effect to the dose that produces a central therapeutic effect.
Signaling Pathways and Experimental Workflows
References
Icopezil for Alzheimer's Disease Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Icopezil is a highly selective acetylcholinesterase (AChE) inhibitor that has shown promise in preclinical models of Alzheimer's disease. Its high affinity for AChE over butyrylcholinesterase (BuChE) suggests a potentially favorable therapeutic window with reduced peripheral cholinergic side effects compared to less selective inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed protocols for key in vitro and in vivo assays relevant to its evaluation for Alzheimer's disease research. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide aims to provide a foundational resource for researchers by detailing established experimental methodologies and contextualizing this compound's potential within the landscape of cholinergic modulators.
Core Concepts: Mechanism of Action
This compound's primary mechanism of action is the selective and reversible inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent decline in cognitive function.
This compound's high selectivity for AChE over butyrylcholinesterase (BuChE), an enzyme also capable of hydrolyzing acetylcholine but with a broader substrate specificity and different tissue distribution, is a key pharmacological feature. This selectivity is hypothesized to contribute to a more favorable side effect profile by minimizing peripheral cholinergic adverse events.
Beyond its primary action as an AChE inhibitor, preclinical evidence for related compounds like donepezil suggests potential neuroprotective effects that may involve the modulation of other signaling pathways, including those related to amyloid-beta (Aβ) processing and glycogen synthase kinase-3 beta (GSK-3β) activity.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Figure 1: this compound selectively inhibits AChE in the synaptic cleft.
Quantitative Data
Specific quantitative data for this compound, such as IC50 values and in vivo efficacy data, are not widely available in the public domain. The following tables are provided as templates for organizing experimental data for this compound and include illustrative data from the well-characterized AChE inhibitor, Donepezil, for comparative purposes.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | Target | IC50 (nM) | Selectivity (BuChE/AChE) | Source |
| This compound | AChE | Data not available | Data not available | |
| BuChE | Data not available | |||
| Donepezil | AChE | 6.7 | ~358 | |
| BuChE | 2400 |
Table 2: Preclinical Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Dosing | Cognitive Assessment | % Improvement vs. Control | Source |
| This compound | e.g., APP/PS1 mice | Data not available | e.g., Morris Water Maze | Data not available | |
| Donepezil | Scopolamine-induced amnesia (mice) | 3-10 mg/kg | Y-maze | Significant amelioration |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other potential Alzheimer's disease therapeutics.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound (or other test inhibitor)
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
In a 96-well plate, add in the following order:
-
140 µL of phosphate buffer
-
20 µL of this compound solution (or solvent for control)
-
20 µL of AChE solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for AChE Inhibition Assay
Figure 2: Workflow for the acetylcholinesterase inhibition assay.
Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T)
This assay is used to monitor the formation of Aβ fibrils, a hallmark of Alzheimer's disease.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.
Materials:
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
-
Aβ peptide (e.g., Aβ1-42)
-
Hexafluoroisopropanol (HFIP) for monomerization
-
Phosphate buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution
-
This compound (or other test inhibitor)
Procedure:
-
Prepare monomeric Aβ by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend in a suitable buffer.
-
In a 96-well plate, combine:
-
Aβ solution (final concentration typically 5-10 µM)
-
This compound at various concentrations
-
ThT solution (final concentration typically 10-20 µM)
-
PBS to the final volume
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals over several hours to days.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze the curves to determine parameters such as the lag time and the maximum fluorescence, which can indicate the inhibitory effect of this compound on Aβ aggregation.
GSK-3β Inhibition Assay
This assay measures the activity of GSK-3β, a kinase implicated in tau hyperphosphorylation.
Principle: The assay measures the transfer of the terminal phosphate from ATP to a specific substrate peptide by GSK-3β. The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
This compound (or other test inhibitor)
-
White opaque 96-well plates (for luminescence)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add:
-
Kinase assay buffer
-
GSK-3β enzyme
-
This compound or vehicle
-
Substrate peptide
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ kit.
-
The luminescent signal is inversely proportional to GSK-3β activity.
-
Calculate the percentage of inhibition and determine the IC50 value for this compound.
In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neurons from a toxic insult.
Principle: Cultured neurons are exposed to a neurotoxin (e.g., glutamate or Aβ oligomers) in the presence or absence of the test compound. Cell viability is then measured to determine the protective effect.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., glutamate, Aβ1-42 oligomers)
-
This compound
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Multi-well cell culture plates
Procedure:
-
Plate neurons in multi-well plates and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Expose the cells to the neurotoxin for a duration known to induce significant cell death (e.g., 24 hours).
-
Remove the medium containing the toxin and this compound.
-
Add fresh medium containing a cell viability reagent.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify cell viability.
-
Calculate the percentage of neuroprotection conferred by this compound at each concentration.
Conclusion
This compound's high selectivity for acetylcholinesterase presents a promising profile for a symptomatic treatment for Alzheimer's disease, potentially offering a better-tolerated alternative to less selective inhibitors. While direct, comprehensive quantitative data on this compound's efficacy and its effects on downstream pathological markers of Alzheimer's disease are not yet widely published, the experimental frameworks provided in this guide offer robust methodologies for its further investigation. Future research should focus on elucidating the precise in vitro and in vivo pharmacological profile of this compound to fully understand its therapeutic potential in the context of Alzheimer's disease.
Pharmacological Profile of Icopezil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icopezil (CP-118,954) is a potent and highly selective second-generation acetylcholinesterase (AChE) inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. By reversibly inhibiting the breakdown of acetylcholine, a crucial neurotransmitter for memory and learning, this compound aims to ameliorate cognitive deficits. Preclinical studies have demonstrated its efficacy in increasing central acetylcholine levels and a favorable therapeutic index compared to less selective cholinesterase inhibitors. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available preclinical data, and relevant experimental methodologies. Due to the limited availability of comprehensive public data on this compound, information from closely related and well-characterized AChE inhibitors, such as donepezil, is included for comparative and contextual purposes.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission.
This enhanced cholinergic activity is believed to be the basis for its potential therapeutic effects in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. This compound is reported to be highly selective for AChE over butyrylcholinesterase (BuChE), which may contribute to a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.[1]
Signaling Pathway
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine can then bind to and activate postsynaptic muscarinic and nicotinic receptors, initiating downstream signaling cascades that are crucial for cognitive processes like learning and memory.
Quantitative Data
Comprehensive public data on the binding affinities and inhibitory concentrations of this compound are limited. The following tables summarize the available information and provide context with data from the well-characterized AChE inhibitor, donepezil.
Table 1: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (BuChE/AChE) |
| This compound | Acetylcholinesterase (AChE) | Data not available | Data not available | Highly selective for AChE |
| Butyrylcholinesterase (BuChE) | Data not available | Data not available | ||
| Donepezil (for comparison) | Acetylcholinesterase (AChE) | 6.7[2] | Data not available | ~1254[3] |
| Butyrylcholinesterase (BuChE) | 5580[3] | 12540[3] |
Table 2: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | Muscarinic Receptors (M1-M5) | Data not available |
| Nicotinic Receptors (e.g., α4β2, α7) | Data not available | |
| Donepezil (for comparison) | Muscarinic M1 | ~350 |
| Nicotinic α4β2 | >10,000 | |
| Nicotinic α7 | >10,000 |
Note: Donepezil data is illustrative and sourced from various publications.
In Vitro & In Vivo Pharmacology
In Vitro Studies
-
Cholinesterase Inhibition: this compound has been characterized as a highly selective inhibitor of AChE.[1]
In Vivo Studies
-
Neurochemical Effects: Oral administration of this compound in mice resulted in a dose-dependent increase in brain acetylcholine levels. It was found to be the most potent and efficacious among the tested compounds, including donepezil, heptylphysostigmine, and tacrine, at elevating brain acetylcholine.[4]
-
Cognitive Enhancement: In animal models of cognitive impairment, such as the scopolamine-induced amnesia model, selective AChE inhibitors like donepezil have been shown to reverse cognitive deficits.[5][6] While specific data for this compound in these models is not detailed in publicly available literature, its mechanism of action suggests it would have similar pro-cognitive effects.
-
Therapeutic Index: this compound demonstrated a more favorable therapeutic index compared to non-selective inhibitors. Dose-response curves in mice showed a wider separation between the doses causing central effects (tremor) and peripheral cholinergic side effects (salivation).[1]
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not publicly available. For a drug in this class, these parameters would be crucial for determining dosing regimens and predicting potential drug-drug interactions. For context, donepezil exhibits a long half-life, allowing for once-daily dosing.[7][8]
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology profile for this compound has not been published. Standard preclinical safety evaluations for a centrally acting drug would typically include:
-
Acute, Subchronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses in two species (one rodent, one non-rodent).
-
Safety Pharmacology: To assess effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of tests to evaluate the potential for mutagenicity and clastogenicity.
-
Carcinogenicity: Long-term studies in rodents to assess carcinogenic potential.
-
Reproductive and Developmental Toxicology: To evaluate effects on fertility and embryonic/fetal development.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of an AChE inhibitor like this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
References
- 1. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-cut chronic toxicity estimates using Daphnia magna | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Icopezil: A Technical Whitepaper on Potential Therapeutic Applications Beyond Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icopezil, a highly selective and potent acetylcholinesterase (AChE) inhibitor, has demonstrated a promising preclinical profile that suggests its therapeutic potential may extend beyond its initial development for Alzheimer's disease. This document provides an in-depth technical overview of the existing preclinical data for this compound and explores its potential applications in other neurological and psychiatric disorders, drawing parallels with the clinical findings of the structurally and mechanistically similar compound, donepezil. This whitepaper aims to serve as a resource for researchers and drug development professionals interested in the broader therapeutic landscape of selective AChE inhibition.
Introduction: The Rationale for Exploring this compound Beyond Alzheimer's
The cholinergic system plays a crucial role in a multitude of central nervous system functions, including cognition, motor control, and mood regulation.[1][2][3] Consequently, dysregulation of cholinergic neurotransmission is implicated in the pathophysiology of various neurological and psychiatric conditions beyond Alzheimer's disease, such as Parkinson's disease and schizophrenia.[1][2][3] Acetylcholinesterase inhibitors (AChEIs) enhance cholinergic signaling by preventing the breakdown of acetylcholine in the synaptic cleft.[4][5][6]
This compound distinguishes itself through its high selectivity for AChE over butyrylcholinesterase (BuChE), a characteristic that may contribute to a more favorable therapeutic index with potentially fewer peripheral side effects compared to less selective AChEIs.[7] This enhanced selectivity, coupled with its potent in vivo activity, positions this compound as a compelling candidate for investigation in non-Alzheimer's indications where cholinergic deficits are a contributing factor.
Preclinical Pharmacology of this compound
The primary preclinical data for this compound comes from a comparative study by Liston et al. (2004), which evaluated its pharmacological profile alongside other AChEIs.
Quantitative Data: In Vitro and In Vivo Activity
The following tables summarize the key quantitative findings from this pivotal study, highlighting this compound's potency and selectivity.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | Acetylcholinesterase (AChE) IC50 (nM) | Butyrylcholinesterase (BuChE) IC50 (nM) | Selectivity Ratio (BuChE IC50 / AChE IC50) |
| This compound | 5.8 | >10,000 | >1724 |
| Donepezil | 11.2 | 7,400 | 661 |
| Tacrine | 77 | 0.7 | 0.009 |
| Heptylphysostigmine | 4.3 | 0.4 | 0.09 |
Data sourced from Liston et al., 2004.[7]
Table 2: In Vivo Effect on Mouse Brain Acetylcholine Levels
| Compound (Oral Dose) | % Increase in Acetylcholine (Mean ± S.E.M.) |
| This compound (32 mg/kg) | 100 ± 15 |
| Donepezil (10 mg/kg) | 50 ± 8 |
| Heptylphysostigmine (32 mg/kg) | 55 ± 10 |
| Tacrine (32 mg/kg) | 45 ± 7 |
Data sourced from Liston et al., 2004.[8]
Table 3: In Vivo Cholinergic Effects in Mice
| Compound | Tremor ED50 (mg/kg, p.o.) | Salivation ED50 (mg/kg, p.o.) | Therapeutic Index (Salivation ED50 / Tremor ED50) |
| This compound | 12 | >32 | >2.7 |
| Donepezil | 10 | 28 | 2.8 |
| Tacrine | 8 | 5 | 0.6 |
| Heptylphysostigmine | 15 | 8 | 0.5 |
Data sourced from Liston et al., 2004.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited above, based on standard pharmacological procedures and the descriptions in Liston et al. (2004).
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AChE and BuChE.
-
Enzyme Sources: Recombinant human acetylcholinesterase and human serum butyrylcholinesterase.
-
Method: The assay is based on the Ellman method.
-
A reaction mixture containing phosphate buffer, the test compound (this compound at various concentrations), and the respective enzyme (AChE or BuChE) is prepared in a 96-well plate.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added to initiate the reaction.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
-
Objective: To assess the effect of orally administered this compound on acetylcholine levels in the mouse brain.
-
Animal Model: Male CD-1 mice.
-
Method:
-
Mice are orally administered with either vehicle or this compound at various doses.
-
At a predetermined time point post-administration (e.g., 1 hour), the animals are euthanized using focused microwave irradiation to the head to prevent post-mortem degradation of acetylcholine.
-
The brains are rapidly dissected and homogenized in an appropriate buffer.
-
Acetylcholine levels in the brain homogenates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Results are expressed as a percentage of the acetylcholine levels in vehicle-treated control animals.
-
-
Objective: To evaluate the central (tremor) and peripheral (salivation) cholinergic effects of this compound in mice.
-
Animal Model: Male CD-1 mice.
-
Method:
-
Mice are orally administered with either vehicle or this compound at a range of doses.
-
Animals are observed for the presence and severity of tremor and salivation at specified time intervals after dosing.
-
Tremor Assessment: Tremors are typically scored by a trained observer based on a predefined rating scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, whole-body tremor).
-
Salivation Assessment: Salivation is assessed by observing the degree of wetness around the mouth and on the fur, often rated on a similar qualitative scale.
-
The dose that produces a specific level of effect (e.g., a score of 2) in 50% of the animals (ED50) is calculated for both tremor and salivation.
-
Potential Therapeutic Applications Beyond Alzheimer's Disease
While clinical data for this compound in non-Alzheimer's indications are not yet available, the extensive research on donepezil provides a strong rationale for exploring this compound's potential in these areas.
Parkinson's Disease
Rationale: Cognitive impairment and psychosis are common non-motor symptoms in Parkinson's disease, and a cholinergic deficit is a known contributor to these symptoms.[1][3]
Clinical Evidence with Donepezil:
-
Several studies have suggested that donepezil can be beneficial in treating psychotic symptoms in patients with Parkinson's disease.
-
Donepezil has also been investigated for its potential to improve cognitive function in this patient population.
Potential for this compound: Given its potent central AChE inhibition and high selectivity, this compound could potentially offer a favorable efficacy and safety profile for managing cognitive and psychotic symptoms in Parkinson's disease, with a potentially lower risk of peripheral cholinergic side effects that can be problematic in this patient population.
Schizophrenia
Rationale: Cognitive deficits are a core feature of schizophrenia and are poorly addressed by current antipsychotic medications.[1] The cholinergic system is implicated in the cognitive impairments associated with this disorder.
Clinical Evidence with Donepezil:
-
Adjunctive therapy with donepezil has been explored as a strategy to improve cognitive function in patients with schizophrenia.
-
Results from clinical trials have been mixed, with some studies showing modest improvements in specific cognitive domains.
Potential for this compound: The potent and selective nature of this compound may offer a more targeted approach to enhancing cholinergic neurotransmission in the brain regions relevant to cognition in schizophrenia. Further investigation is warranted to determine if its specific pharmacological profile could translate into more consistent and clinically meaningful cognitive improvements in this challenging-to-treat population.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and AChE Inhibition
Caption: Mechanism of this compound in the cholinergic synapse.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound's high potency and selectivity for acetylcholinesterase, as demonstrated in preclinical studies, make it a promising candidate for further investigation beyond Alzheimer's disease. The established role of the cholinergic system in Parkinson's disease and schizophrenia, coupled with the clinical findings for the similar compound donepezil, provides a strong rationale for exploring this compound in these indications.
Future research should focus on:
-
Conducting dedicated preclinical studies of this compound in animal models of Parkinson's disease and schizophrenia to assess its efficacy on relevant behavioral and neurochemical endpoints.
-
Initiating early-phase clinical trials to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in these patient populations.
-
Exploring potential biomarkers to identify patient subgroups who are most likely to respond to this compound treatment.
The development of a highly selective and potent AChE inhibitor like this compound could offer a valuable new therapeutic option for managing the debilitating cognitive and psychiatric symptoms associated with a range of neurological and psychiatric disorders.
References
- 1. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders [frontiersin.org]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. metrotechinstitute.org [metrotechinstitute.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Icopezil in Neurodegenerative Disease Research: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icopezil (CP-118,954) is a potent and highly selective acetylcholinesterase (AChE) inhibitor that has been investigated for its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action for this class of drugs is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease. This technical guide provides an in-depth review of the preclinical research on this compound, focusing on its mechanism of action, selectivity, and in vivo effects.
Core Mechanism of Action: Selective Acetylcholinesterase Inhibition
This compound is a reversible inhibitor of acetylcholinesterase. Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key characteristic that distinguishes it from some other cholinesterase inhibitors.[1] This selectivity is believed to contribute to a more favorable therapeutic index, potentially reducing peripheral side effects associated with BuChE inhibition.[1]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the fundamental mechanism of action of this compound at the cholinergic synapse.
References
Methodological & Application
Application Notes and Protocols for Icopezil Administration in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Icopezil, a selective acetylcholinesterase inhibitor, in rodent models of Alzheimer's disease (AD). The information is compiled from preclinical research to guide the design and execution of in vivo studies evaluating the therapeutic potential of this compound.
Introduction
This compound is a highly selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In the context of Alzheimer's disease, where cholinergic neurotransmission is impaired, this compound aims to increase acetylcholine levels in the brain, thereby improving cognitive function.[1] Preclinical studies in rodent models are crucial for evaluating the efficacy and safety of this compound before clinical development. This compound has been shown to possess a more favorable therapeutic index compared to nonselective inhibitors, suggesting better tolerability.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the reversible inhibition of acetylcholinesterase. By blocking AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. This is believed to be the primary mechanism underlying its potential cognitive-enhancing effects in Alzheimer's disease.
Caption: this compound's mechanism of action in the cholinergic synapse.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from a comparative study of this compound and other acetylcholinesterase inhibitors.
Table 1: Effect of Oral this compound Administration on Mouse Brain Acetylcholine Levels
| Dose (mg/kg, p.o.) | Mean Brain Acetylcholine (% of Control) | Standard Error of the Mean (SEM) |
| 0.1 | ~120% | N/A |
| 0.3 | ~150% | N/A |
| 1.0 | ~200% | N/A |
| 3.0 | ~250% | N/A |
Data extracted and estimated from graphical representation in Liston et al., 2004.[2]
Table 2: Comparative Therapeutic Index of Acetylcholinesterase Inhibitors in Mice
| Compound | Tremor (ED50, mg/kg, p.o.) | Salivation (ED50, mg/kg, p.o.) | Therapeutic Index (Salivation ED50 / Tremor ED50) |
| This compound | ~1.0 | >10.0 | >10 |
| Donepezil | ~3.0 | >10.0 | >3.3 |
| Tacrine | ~3.0 | ~3.0 | ~1.0 |
| Heptylphysostigmine | ~1.0 | ~1.0 | ~1.0 |
Data extracted and estimated from graphical representation in Liston et al., 2004. A higher therapeutic index indicates a more favorable safety profile.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in rodent models, based on available preclinical data.
Protocol 1: Oral Gavage Administration of this compound in Mice for Acute Pharmacodynamic Studies
Objective: To assess the acute effects of orally administered this compound on brain acetylcholine levels.
Materials:
-
This compound maleate
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Male CD-1 mice (20-25 g)
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound maleate based on the desired dose and the number of animals.
-
Dissolve or suspend the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Fast the mice overnight with free access to water before dosing.
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the volume of the dosing solution to be administered to each mouse based on its body weight.
-
Gently restrain the mouse and administer the this compound solution or vehicle via oral gavage.
-
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., 1 hour), euthanize the mice.[2]
-
Immediately dissect the brain and flash-freeze it in liquid nitrogen for subsequent neurochemical analysis.
-
-
Analysis:
-
Measure acetylcholine levels in brain homogenates using a validated method such as HPLC with electrochemical detection or a commercially available ELISA kit.
-
References
LC-MS/MS method for Icopezil quantification in plasma
An Application Note and Protocol for the Quantification of Icopezil in Plasma by LC-MS/MS
Introduction
This compound is a chemical entity often utilized in the development of pharmaceuticals, particularly noted for its structural similarity to acetylcholinesterase inhibitors like Donepezil. In bioanalytical settings, this compound is frequently employed as an internal standard (IS) for the quantification of Donepezil in various biological matrices.[1][2][3] However, the principles of bioanalytical method development are universal, and a robust, sensitive, and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the quantification of such small molecules in complex matrices like plasma.
This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in plasma. The methodology is based on established principles for bioanalytical method validation as per regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2][4][5] The protocol details sample preparation, chromatographic and mass spectrometric conditions, and a full validation plan.
Principle of the Method
The method relies on the efficient extraction of this compound and a suitable internal standard (IS) from a plasma matrix, followed by chromatographic separation and subsequent detection by a tandem mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization (ESI) mode. The ratio of the analyte peak area to the IS peak area is used to construct a calibration curve, from which the concentration of this compound in unknown samples can be determined. The use of an IS, ideally a stable isotope-labeled version of the analyte, is critical for correcting variations during sample preparation and analysis.[6][7][8]
Materials and Reagents
-
Reference Standards: this compound (≥99% purity), Donepezil-d4 (Internal Standard, IS) (≥99% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or greater
-
Biological Matrix: Drug-free human or rat plasma (K2-EDTA as anticoagulant)
-
Reagents: Ammonium Acetate (LC-MS grade)
Instrumentation
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm) is recommended.[4]
-
Data System: Software for instrument control, data acquisition, and processing (e.g., Masslynx).[9]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and Donepezil-d4 (IS) in separate 1 mL volumetric flasks using methanol as the solvent. Store at -20°C.[2]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Donepezil-d4 stock solution with acetonitrile to a final concentration of 20 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[4][10]
-
Thaw plasma samples at room temperature.
-
Pipette 30 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (Donepezil-d4) to each sample, except for blank matrix samples.
-
Add 200 µL of cold acetonitrile to induce protein precipitation.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 22,000 x g) for 5 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
Inject an aliquot (e.g., 2-5 µL) into the LC-MS/MS system for analysis.[4][9]
Caption: Workflow for this compound extraction from plasma via protein precipitation.
LC-MS/MS Method Conditions
The following tables outline the starting conditions for the LC-MS/MS method. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | Kinetex C18 (100 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.25 mL/min[4] |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C[5] |
| Injection Volume | 2 µL[4] |
| Total Run Time | ~4 minutes[4] |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C[1] |
| Nebulizing Gas Flow | 3 L/min[1] |
| MRM Transition (this compound) | To be determined via infusion (e.g., 380.2 > 91.2) |
| Collision Energy (this compound) | To be optimized (e.g., -39 V)[1] |
| MRM Transition (IS) | 384.2 > 245.1 (for Donepezil-d4)[5][9] |
| Collision Energy (IS) | To be optimized |
Note: The MRM transition for this compound is proposed based on its structural similarity to Donepezil (m/z 380.2) and its common product ion (m/z 91.2).[1][4] These values must be empirically determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The developed method must be validated to ensure its reliability, reproducibility, and accuracy for the intended application, following regulatory guidelines.[4]
Caption: Relationship of validation parameters to ensure a reliable bioanalytical method.
Validation Results Summary
The following tables summarize the acceptance criteria and representative data for method validation.
Table 3: Linearity and Range
| Parameter | Acceptance Criterion | Result |
|---|---|---|
| Calibration Range | N/A | 0.5 - 200 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.99 | > 0.995 |
| Calibration Model | 1/x² weighted linear regression | Pass |
Table 4: Intra- and Inter-Day Accuracy and Precision | QC Level | Concentration (ng/mL) | Acceptance Criteria | Intra-Day (n=6) | Inter-Day (n=18) | | :--- | :--- | :--- | :--- | :--- | | | | Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | | LLOQ | 0.5 | ± 20% | < 10% | < 15% | < 15% | < 15% | | Low QC | 2.0 | ± 15% | < 8% | < 10% | < 10% | < 10% | | Mid QC | 50 | ± 15% | < 5% | < 8% | < 8% | < 8% | | High QC | 150 | ± 15% | < 5% | < 8% | < 8% | < 8% | Acceptance criteria based on FDA guidelines.[11][12]
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | IS-Normalized ME |
|---|---|---|---|---|
| Low QC | 2.0 | 95.2 | 98.5 | 1.01 |
| High QC | 150 | 97.1 | 99.2 | 1.02 |
Recovery should be consistent and reproducible. The IS-normalized matrix effect factor should be close to 1.
Table 6: Stability
| Stability Test | Condition | Duration | Acceptance Criterion (% Deviation) | Result |
|---|---|---|---|---|
| Freeze-Thaw | -80°C to RT | 3 Cycles | Within ±15% | Pass |
| Short-Term (Bench-top) | Room Temperature | 8 hours | Within ±15% | Pass |
| Long-Term | -80°C | 3 Months | Within ±15% | Pass |
| Post-Preparative | Autosampler (10°C) | 24 hours | Within ±15% | Pass |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma. The protocol employs a straightforward protein precipitation step for sample preparation and uses standard reverse-phase chromatography coupled with tandem mass spectrometry. The method is validated according to regulatory standards, demonstrating excellent linearity, accuracy, precision, and stability. This validated method is well-suited for high-throughput analysis and can be reliably applied to pharmacokinetic studies requiring the quantification of this compound.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icopezil in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icopezil is a highly selective acetylcholinesterase (AChE) inhibitor, a class of compounds investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[1][2] While direct experimental data on this compound in primary neuronal cultures is limited, its pharmacological profile as a selective AChE inhibitor suggests potential neuroprotective and neuromodulatory effects similar to other well-studied compounds in this class, such as Donepezil.[1][2] These application notes provide a comprehensive guide for researchers initiating studies with this compound in primary neuronal culture systems, with protocols and expected outcomes extrapolated from data on analogous selective AChE inhibitors.
The primary mechanism of action of selective AChE inhibitors involves the prevention of acetylcholine breakdown in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] Beyond this, studies with similar molecules have demonstrated direct neuroprotective effects against various insults, including glutamate excitotoxicity, oxidative stress, and amyloid-beta (Aβ) toxicity.[4][5][6] These effects are often mediated through the activation of nicotinic acetylcholine receptors (nAChRs) and subsequent modulation of intracellular signaling pathways crucial for neuronal survival and plasticity, such as the PI3K-Akt and MAPK pathways.[7][8]
These notes will guide researchers in establishing primary neuronal cultures, designing experiments to evaluate the neuroprotective and mechanistic actions of this compound, and analyzing the resulting data.
Data Presentation
The following tables summarize quantitative data for Donepezil, a structurally and mechanistically similar selective AChE inhibitor, which can serve as a starting point for dose-ranging and time-course studies with this compound.
Table 1: Neuroprotective Effects of Donepezil in Primary Rat Cortical Neurons
| Experimental Model | Donepezil Concentration (µM) | Outcome Measure | Result | Reference |
| Oxygen-Glucose Deprivation | 0.1, 1, 10 | LDH Release | Concentration-dependent decrease | [4] |
| NMDA Excitotoxicity | 0.1, 1, 10 | LDH Release | Concentration-dependent decrease | [5] |
| Aβ (1-40) and (1-42) Toxicity | 0.1, 1, 10 | LDH Release | Concentration-dependent decrease | [5] |
| Glutamate Excitotoxicity | 10 | Neuronal Viability | Maximal neuroprotective effect | [6] |
Table 2: Mechanistic Insights from In Vitro Studies with Donepezil
| Pathway/Receptor Investigated | Experimental Condition | Key Findings | Reference |
| Nicotinic Acetylcholine Receptors (nAChRs) | Glutamate-induced neurotoxicity | Neuroprotection antagonized by nAChR antagonists | [7][8] |
| PI3K-Akt Pathway | Glutamate-induced neurotoxicity | Increased Akt phosphorylation; neuroprotection blocked by PI3K inhibitors | [7][8] |
| MAPK Pathway | Moderate glutamate neurotoxicity | Neuroprotection inhibited by MAPK kinase inhibitors | [7] |
| Glycogen Synthase Kinase-3β (GSK-3β) | Aβ42-induced toxicity | Donepezil inhibits GSK-3β activity | [9] |
| Protein Phosphatase 2A (PP2A) | Aβ42-induced toxicity | Donepezil enhances PP2A activity | [9] |
Experimental Protocols
Protocol 1: Primary Neuronal Culture from Rodent Embryos
This protocol outlines the basic steps for establishing primary hippocampal or cortical neuron cultures.
Materials:
-
Embryonic day 17-18 rat or mouse embryos[10]
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Trituration medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and serum)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX)
-
Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-lysine or Poly-L-ornithine)[11]
-
Sterile dissection tools
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Tissue Dissection: Aseptically dissect hippocampi or cortices from embryonic brains in chilled dissection medium.
-
Enzymatic Digestion: Incubate the dissected tissue in the enzymatic dissociation solution according to the manufacturer's instructions to loosen the extracellular matrix.
-
Mechanical Dissociation: Gently triturate the tissue in trituration medium using fire-polished Pasteur pipettes to obtain a single-cell suspension.[10]
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the cells onto coated culture vessels at the desired density.
-
Cell Culture Maintenance: After initial cell attachment (typically 4-24 hours), replace the plating medium with a serum-free maintenance medium. Perform partial media changes every 2-3 days.[12] Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Assessment of this compound-Mediated Neuroprotection
This protocol describes a general method to evaluate the protective effects of this compound against a neurotoxic insult.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or sterile water)
-
Neurotoxic agent (e.g., Glutamate, NMDA, Aβ oligomers, or H2O2)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assays (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)
-
Microplate reader
Procedure:
-
Pre-treatment: Treat the neuronal cultures with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified duration (e.g., 1, 12, or 24 hours) prior to the neurotoxic insult.[4]
-
Neurotoxic Insult: Co-treat the cultures with the chosen neurotoxic agent at a pre-determined toxic concentration.
-
Incubation: Incubate for the appropriate duration to induce cell death (e.g., 24 hours).
-
Assessment of Cell Death/Viability:
-
LDH Assay: Measure the amount of LDH released into the culture medium as an indicator of membrane damage and cell death.[5]
-
Viability Staining: Use live/dead cell staining to visualize and quantify viable and dead neurons.
-
-
Data Analysis: Normalize the data to control (untreated) and positive control (neurotoxin only) wells. Determine the concentration-dependent neuroprotective effect of this compound.
Protocol 3: Investigation of Signaling Pathways
This protocol outlines a method to investigate the involvement of specific signaling pathways in this compound's effects using pharmacological inhibitors.
Materials:
-
Mature primary neuronal cultures
-
This compound
-
Neurotoxic agent
-
Specific pharmacological inhibitors for pathways of interest (e.g., nAChR antagonists like mecamylamine, PI3K inhibitors like LY294002, MAPK inhibitors like U0126)
-
Western blotting reagents or immunocytochemistry antibodies
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate a subset of neuronal cultures with a specific pathway inhibitor for a sufficient time to block the target pathway (typically 30-60 minutes).
-
This compound and Neurotoxin Treatment: Treat the cultures with this compound followed by the neurotoxic agent as described in Protocol 2.
-
Assessment of Neuroprotection: Evaluate cell viability or death to determine if the blockade of a specific pathway attenuates the neuroprotective effect of this compound.
-
Biochemical Analysis (Optional):
-
Lyse the cells at different time points after this compound treatment.
-
Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK).
-
Use immunocytochemistry to visualize the localization and expression of target proteins.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: Proposed mechanism of this compound's neuroprotective action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Protective effect of donepezil in a primary culture of rat cortical neurons exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitors used in treatment of Alzheimer's disease prevent glutamate neurotoxicity via nicotinic acetylcholine receptors and phosphatidylinositol 3-kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axolbio.com [axolbio.com]
- 12. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Acetylcholinesterase Inhibitor Assays
Welcome to the technical support center for acetylcholinesterase (AChE) inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during your AChE inhibitor assays, providing potential causes and solutions.
Question: My negative control (no inhibitor) shows low or no AChE activity.
Possible Causes:
-
Inactive Enzyme: The acetylcholinesterase enzyme may have lost its activity due to improper storage or handling.
-
Incorrect Buffer pH: The assay buffer pH may be outside the optimal range for AChE activity (typically pH 7.5-8.0).[1][2]
-
Substrate Degradation: The acetylthiocholine (ATCh) substrate may have degraded.
-
Reagent Contamination: One of the assay components may be contaminated with an inhibiting substance.
Solutions:
-
Enzyme Activity Check: Always test the activity of a new batch of AChE. Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Buffer Verification: Prepare fresh assay buffer and verify its pH.
-
Fresh Substrate: Use a fresh stock of ATCh.
-
Component Check: Test each component of the assay individually to identify the source of contamination.
Question: I am observing high background absorbance/fluorescence in my no-enzyme control wells.
Possible Causes:
-
Spontaneous Substrate Hydrolysis: The substrate (e.g., acetylthiocholine) can spontaneously hydrolyze over time, leading to a reaction with the detection reagent.[3]
-
Reaction of DTNB with Sample Components: In Ellman's assay, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can react with thiol groups present in the sample, leading to a yellow color and high background.[4]
-
Compound Interference: The test compounds themselves may be colored or fluorescent at the measurement wavelength.
Solutions:
-
Subtract Blank: Always include a blank control (no enzyme) for each test compound concentration and subtract its absorbance/fluorescence from the corresponding sample wells.
-
Pre-read Plate: Read the absorbance or fluorescence of the plate before adding the substrate to check for intrinsic color or fluorescence of the test compounds.
-
Alternative Assay: If DTNB interference is significant, consider using an alternative assay method that does not rely on a thiol-reactive probe.[5]
Question: I am getting false-positive results, where compounds appear to be inhibitors but are not.
Possible Causes:
-
Reaction with DTNB: Some compounds can react directly with DTNB, preventing it from reacting with thiocholine and thus appearing as inhibitors. This is a common issue with compounds containing thiol groups.[6] Aldehydes and amines have also been reported to cause non-specific chemical inhibition.[7][8]
-
Inhibition of the Reporter Enzyme: In coupled assays (e.g., those using choline oxidase and a peroxidase), the test compound may inhibit one of these secondary enzymes rather than AChE.[9]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.
Solutions:
-
Counter-screen for DTNB Reactivity: Run a control experiment without the enzyme to see if the test compound reacts with DTNB.[6]
-
Counter-screen for Reporter Enzyme Inhibition: If using a coupled assay, test the effect of the compound on the activity of the reporter enzymes.[9]
-
Vary Enzyme and Substrate Concentrations: True inhibitors should show inhibition that is dependent on the concentration of the inhibitor, while the effects of aggregating compounds may be more sensitive to changes in enzyme or substrate concentration.
-
Include Known Non-inhibitor Compounds: Test compounds with similar chemical scaffolds that are known not to inhibit AChE to rule out assay artifacts.
Question: My results are not reproducible.
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor can lead to significant variability.
-
Temperature Fluctuations: AChE activity is temperature-dependent. Inconsistent incubation temperatures can affect the reaction rate.
-
Timing Variations: In kinetic assays, precise timing of reagent addition and plate reading is crucial.[1]
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. The use of a multichannel pipettor is recommended for adding reagents to multiple wells simultaneously.[1][2]
-
Maintain Consistent Temperature: Use a temperature-controlled plate reader or incubator. Equilibrate all reagents to the reaction temperature before starting the assay.[1]
-
Standardize Timing: Use an automated liquid handling system or a multichannel pipette to ensure consistent timing of reagent addition. Read plates at consistent intervals.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for samples. Fill the outer wells with buffer or water to create a humidity barrier.
Frequently Asked Questions (FAQs)
What is the principle of the Ellman's assay?
The Ellman's assay is the most common colorimetric method for measuring AChE activity.[4] It is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][10]
What are the common sources of interference in the Ellman's assay?
Common sources of interference include:
-
Compounds containing free sulfhydryl groups: These can react directly with DTNB, leading to false-positive or false-negative results.[4]
-
Colored compounds: Compounds that absorb light at 412 nm can interfere with the measurement.
-
Hemoglobin: In blood samples, hemoglobin can interfere with the absorbance reading.[5][11]
-
Oximes: These compounds, often used as reactivators for inhibited AChE, can react with both ATCh and DTNB, leading to false-positive results.[5][12]
How can I distinguish between a true AChE inhibitor and a compound that interferes with the assay?
To differentiate true inhibitors from interfering compounds, you can perform several control experiments:
-
No-Enzyme Control: Incubate the test compound with the substrate and DTNB (without AChE). An increase in absorbance indicates a direct reaction with DTNB.
-
Thiocholine Control: Incubate the test compound with a known concentration of thiocholine and DTNB. A decrease in the expected absorbance suggests the compound is interfering with the reaction between thiocholine and DTNB.
-
Use an Alternative Assay: Confirm your findings using a different assay method, such as a fluorescent assay that does not use DTNB.[9]
What are the advantages of using a cell-based assay?
Cell-based assays offer several advantages:
-
More physiologically relevant: They measure AChE activity in a cellular context, which can provide insights into compound permeability and cytotoxicity.
-
Reduced false positives: Some non-specific inhibitors identified in biochemical assays may not be active in a cellular environment.
-
Homogenous format: Many cell-based assays can be performed in a homogenous "add-and-read" format, which is amenable to high-throughput screening.[9]
Experimental Protocols
Ellman's Method for AChE Inhibition Assay (96-well plate format)
This protocol is a modification of the method described by Ellman et al.[13]
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCh) in deionized water
-
5% Sodium dodecyl sulfate (SDS) to stop the reaction
Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution to the sample wells. For control wells, add 10 µL of the solvent.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
Incubate the plate for 10 minutes at 25°C.[13]
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCh to each well.[13]
-
Shake the plate for 1 minute.
-
After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.[13]
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
| Reagent | Volume per Well | Final Concentration (in 200 µL) |
| 0.1 M Phosphate Buffer | 140 µL | 70 mM |
| Test Compound/Solvent | 10 µL | Variable |
| AChE Solution | 10 µL | 0.05 U/mL |
| 10 mM DTNB | 10 µL | 0.5 mM |
| 14 mM ATCh | 10 µL | 0.7 mM |
| 5% SDS | 20 µL | 0.5% |
Fluorimetric Assay for AChE Inhibition
This protocol is based on the use of a fluorogenic probe that reacts with the product of the AChE-catalyzed reaction.
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Acetylcholinesterase (AChE) solution
-
Test compound solutions
-
Acetylcholine stock solution
-
Amplite™ Red or similar fluorogenic probe stock solution
-
Choline oxidase
-
Horseradish peroxidase (HRP)
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplite™ Red, choline oxidase, and HRP.
-
Add the test compound solutions to the wells of a black 96-well plate.
-
Add the AChE solution to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the acetylcholine substrate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplite™ Red).[14]
-
Calculate the percentage of inhibition as described for the Ellman's assay.
| Component | Example Concentration |
| Assay Buffer | pH 7.5 |
| Acetylcholine | 1 mM |
| Amplite™ Red | 1X |
| Choline Oxidase | 0.2 U/mL |
| HRP | 0.5 U/mL |
Visualizations
Caption: Signaling pathway of acetylcholinesterase action and inhibition.
Caption: Experimental workflow for the Ellman's assay.
Caption: A decision tree for troubleshooting common assay problems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. attogene.com [attogene.com]
- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. Acetylcholinesterase Quantification | AAT Bioquest [aatbio.com]
How to minimize variability in Icopezil-based experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in experiments involving Icopezil, a selective acetylcholinesterase (AChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3] Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to increased levels and duration of ACh action.[4][5] This enhancement of cholinergic neurotransmission is the basis for its investigation in neurological disorders like Alzheimer's disease.[1][2]
Q2: What makes this compound a "selective" inhibitor?
A2: this compound demonstrates a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE).[1][2][3] This selectivity is significant because BChE is more prevalent in peripheral tissues, and its inhibition can lead to undesirable side effects. The high selectivity of this compound for AChE is believed to contribute to a more favorable therapeutic index compared to non-selective cholinesterase inhibitors.[1][2]
Q3: What are the expected downstream effects of this compound administration?
A3: By increasing acetylcholine levels, this compound enhances the activation of both muscarinic and nicotinic acetylcholine receptors. This can lead to a variety of downstream signaling events, including the modulation of ion channel activity, activation of G-protein coupled receptor cascades, and influences on neuronal excitability and synaptic plasticity.[6][7][8]
Q4: How should I prepare and store this compound for my experiments?
A4: For optimal stability, this compound should be stored as a solid at the temperature indicated on the product vial, typically in a tightly sealed container. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent (e.g., DMSO) and store aliquots at -20°C to minimize freeze-thaw cycles. It is best practice to prepare fresh working solutions from the stock on the day of the experiment.
Q5: What are the key sources of variability in this compound experiments?
A5: Variability can arise from several factors, including:
-
Reagent Preparation and Handling: Inconsistent concentrations of this compound or other reagents, improper storage, and repeated freeze-thaw cycles of stock solutions.
-
Assay Conditions: Fluctuations in temperature, pH, and incubation times during the experiment.
-
Biological Variables: Differences in cell line passages, animal age or strain, and tissue preparation methods.
-
Pipetting and Measurement Errors: Inaccurate dispensing of small volumes can lead to significant concentration errors.
-
Instrument Calibration: Uncalibrated or improperly maintained plate readers or other measurement devices.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in an AChE inhibition assay. | 1. Pipetting Inaccuracy: Inconsistent volumes of this compound, substrate, or enzyme were added. 2. Incomplete Mixing: Reagents were not thoroughly mixed in the wells. 3. Temperature Gradient: Uneven temperature across the microplate during incubation. | 1. Use calibrated pipettes and visually confirm the dispensing of all liquids. For critical steps, consider using a multi-channel pipette for simultaneous addition to replicate wells. 2. Gently tap or use a plate shaker to ensure proper mixing after adding each reagent. 3. Ensure the entire plate is at a uniform temperature by allowing it to equilibrate on the plate reader or incubator before starting the reaction. |
| Lower than expected AChE inhibition by this compound. | 1. This compound Degradation: Improper storage of this compound stock or working solutions. 2. Incorrect Concentration: Error in calculating the dilution series for the dose-response curve. 3. Enzyme Activity Too High: The concentration of AChE in the assay is too high, requiring a higher concentration of this compound for inhibition. | 1. Prepare fresh this compound solutions from a properly stored stock. Avoid repeated freeze-thaw cycles. 2. Double-check all calculations for dilutions. Prepare a fresh dilution series if necessary. 3. Optimize the AChE concentration to ensure the assay is sensitive to the expected IC50 range of this compound. |
| Inconsistent results between different experimental days. | 1. Reagent Variability: Differences in the preparation of buffers or other reagents. 2. Environmental Factors: Variations in ambient temperature or humidity. 3. Cell Culture Conditions: If using cell-based assays, changes in cell passage number, confluency, or media. | 1. Prepare large batches of buffers and reagents to be used across multiple experiments. 2. Monitor and record laboratory environmental conditions. 3. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| High background signal in the assay. | 1. Substrate Auto-hydrolysis: The substrate is breaking down spontaneously without enzymatic activity. 2. Contaminated Reagents: Buffers or other solutions are contaminated. 3. Incorrect Wavelength Reading: The plate reader is set to the wrong wavelength. | 1. Always include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis and subtract this from all other readings. 2. Use fresh, high-quality reagents and sterile techniques where appropriate. 3. Verify the wavelength settings on the plate reader are correct for the chromophore being measured (e.g., 412 nm for the Ellman's assay). |
Data Presentation
The following table summarizes preclinical data on the effect of this compound on acetylcholine levels in the mouse brain.
| This compound Dose (mg/kg, oral) | Mean Increase in Brain Acetylcholine (% of Control) ± S.E.M. |
| 1 | ~125 ± 5 |
| 3.2 | ~150 ± 10 |
| 10 | ~175 ± 15 |
| 32 | ~200 ± 20 |
Data adapted from Liston et al., European Journal of Pharmacology, 2004.[3][9]
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a general framework for determining the inhibitory activity of this compound on AChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution of this compound in phosphate buffer to generate a range of concentrations for the dose-response curve.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at their optimal concentrations (to be determined empirically).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle control)
-
AChE solution
-
-
Include control wells:
-
Blank (no enzyme): Buffer, this compound, and substrate (to measure non-enzymatic hydrolysis).
-
Positive Control (no inhibitor): Buffer, vehicle, and enzyme.
-
-
-
Incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or vehicle) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the ATCI and DTNB solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using the kinetic mode of the microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the AChE activity).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for an in vitro AChE inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]
- 8. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Icopezil vs. Donepezil: An In Vivo Comparative Analysis for Drug Development Professionals
A detailed examination of two prominent acetylcholinesterase inhibitors, this guide synthesizes available in vivo experimental data to offer a comparative perspective on the efficacy and safety profiles of Icopezil and Donepezil. This analysis is intended to inform researchers, scientists, and professionals engaged in the development of therapeutics for neurodegenerative diseases.
Donepezil, a widely prescribed medication for Alzheimer's disease, and this compound, another potent acetylcholinesterase inhibitor, both function by preventing the breakdown of the neurotransmitter acetylcholine.[1][2] This mechanism aims to ameliorate cognitive decline associated with a deficit in cholinergic transmission in the brain.[3][4][5] While both compounds share a primary mechanism of action, in vivo studies reveal nuances in their selectivity, therapeutic index, and overall pharmacological profile.
Mechanism of Action: A Shared Pathway
Both this compound and Donepezil are selective and reversible inhibitors of acetylcholinesterase (AChE).[3][6][7] By inhibiting AChE, these drugs increase the concentration of acetylcholine at cholinergic synapses, thereby enhancing nerve cell communication.[8] This enhanced cholinergic activity is believed to be the primary basis for their therapeutic effects in improving cognitive function.[3][5]
Comparative Efficacy and Selectivity: In Vivo Insights
A key study provides a direct in vivo comparison of this compound and Donepezil in mice. This research highlights the high selectivity of both compounds for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE).[6][7] This selectivity is a critical factor, as a higher selectivity for AChE is thought to contribute to a more favorable clinical tolerability profile.[6][9]
| Parameter | This compound | Donepezil | Reference |
| AChE Inhibition (IC50) | Not explicitly stated in vivo | 6.7 nM (in vitro) | [10][11][12] |
| BuChE Inhibition (IC50) | Not explicitly stated in vivo | >7,000 nM (in vitro) | [10] |
| Selectivity (BuChE IC50 / AChE IC50) | Highly selective | ~1100-fold | [6][7][10] |
| Effect on Brain Acetylcholine Levels | Increased | Increased | [6][7] |
Experimental Protocol: Measurement of Brain Acetylcholine Levels
The in vivo study assessing the impact of this compound and Donepezil on brain acetylcholine levels followed a standardized protocol.
-
Animal Model: Mice were used as the experimental subjects.
-
Drug Administration: this compound and Donepezil were administered orally.
-
Time Point: Brain tissue was collected 1 hour after drug administration for analysis.
-
Analytical Method: Acetylcholine levels in the brain were quantified to determine the extent of AChE inhibition.[9]
References
- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Icopezil and Tacrine in Acetylcholinesterase Inhibition
For researchers and professionals in drug development, the quest for potent and selective acetylcholinesterase (AChE) inhibitors is paramount in the therapeutic strategy for neurodegenerative diseases like Alzheimer's. This guide provides a detailed comparison of the efficacy of Icopezil and Tacrine, two notable AChE inhibitors, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitory Activity
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) IC50 | Selectivity for AChE | Source |
| Tacrine | 77 nM | Not specified in this study | Not specified in this study | [1][2] |
| This compound | Highly Selective for AChE | Less Potent against BuChE | High | [3][4] |
Note: The IC50 values can vary between different experimental setups. The provided data is for comparative purposes based on available literature.
A significant finding from a comparative study highlights the selectivity profile of these compounds. This compound is characterized as a highly selective inhibitor of acetylcholinesterase. In contrast, Tacrine demonstrates greater potency for butyrylcholinesterase (BuChE) over acetylcholinesterase[3][4]. This selectivity is a critical factor in the development of therapeutic agents, as high selectivity for AChE is often associated with a more favorable side-effect profile.
Mechanism of Action: A Shared Pathway
Both this compound and Tacrine function as reversible inhibitors of acetylcholinesterase. Their primary mechanism of action involves binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, which in turn enhances cholinergic neurotransmission. This enhanced signaling is believed to be beneficial for cognitive functions that are impaired in Alzheimer's disease.
Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols: The Ellman Method
The determination of acetylcholinesterase inhibitory activity for compounds like this compound and Tacrine is commonly performed using the Ellman method. This colorimetric assay provides a reliable and high-throughput means of assessing enzyme kinetics.
Principle of the Assay
The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is used to quantify the activity of acetylcholinesterase. AChE hydrolyzes its substrate, acetylthiocholine, to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at a wavelength of 412 nm. The rate of color development is proportional to the AChE activity. When an inhibitor is present, the rate of this reaction decreases.
General Experimental Workflow
Workflow for AChE Inhibition Assay.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound and Tacrine
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of acetylcholinesterase is prepared in phosphate buffer.
-
Serial dilutions of the test compounds (this compound and Tacrine) are prepared.
-
In a 96-well plate, the enzyme solution is added to wells containing either the test compound at various concentrations or a buffer control.
-
The plate is incubated for a predefined period to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding a solution containing both acetylthiocholine and DTNB to all wells.
-
The absorbance at 412 nm is measured kinetically over several minutes using a microplate reader.
-
The rate of reaction for each concentration of the inhibitor is calculated and compared to the control to determine the percentage of inhibition.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Both this compound and Tacrine are effective inhibitors of acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease. The available data suggests that this compound exhibits a higher selectivity for acetylcholinesterase over butyrylcholinesterase compared to Tacrine. This selectivity is a desirable characteristic for minimizing potential side effects. The quantitative assessment of their inhibitory potency, as determined by the IC50 value, underscores the efficacy of both compounds in the nanomolar range. The standardized Ellman method provides a robust framework for the in vitro evaluation of these and other potential acetylcholinesterase inhibitors. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive ranking of their in vitro efficacy.
References
A Comparative Analysis of Icopezil's Cross-reactivity with Other Cholinesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholinesterase inhibitor Icopezil with other established drugs in its class, focusing on their respective cross-reactivity with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following sections present quantitative data on enzyme inhibition, detailed experimental methodologies for assessing this activity, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity of Cholinesterase Inhibitors
The selectivity of cholinesterase inhibitors for AChE over BChE is a critical factor in their therapeutic profile. Inhibition of AChE is the primary mechanism for symptomatic treatment of Alzheimer's disease, while BChE inhibition can contribute to peripheral side effects. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other widely recognized cholinesterase inhibitors against both enzymes.
| Drug | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
| This compound | - | - | >200-fold for AChE |
| Donepezil | 6.7[1] | 7400[1] | ~1104 |
| Rivastigmine | 4.3 - 4760 | 16 - 238 | Variable |
| Galantamine | 5130[2] | 9900 (as µg/mL)[3] | ~1.9 |
| Tacrine | 31, 77, 109 | 25.6, 26.5, 69 | ~0.8 - 0.9 |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The determination of IC50 values for cholinesterase inhibitors is commonly performed using the spectrophotometric method developed by Ellman. This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compounds (e.g., this compound, Donepezil) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare stock solutions of the substrates (ATCI or BTCI) and DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor compounds in an appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add phosphate buffer and DTNB.
-
Control (100% enzyme activity): Add phosphate buffer, enzyme, and DTNB.
-
Test Wells: Add phosphate buffer, enzyme, DTNB, and the test inhibitor at various concentrations.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (uninhibited) enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Cholinergic Neurotransmission and Assay Workflow
To better understand the mechanism of action of these inhibitors and the experimental process used to evaluate them, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the inhibitory action of cholinesterase inhibitors.
Caption: Experimental workflow for the cholinesterase inhibition assay using Ellman's method.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Icopezil and Other Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the landscape of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of neurodegenerative diseases like Alzheimer's is predominated by established drugs. However, the emergence of novel inhibitors such as Icopezil necessitates a thorough comparative analysis to delineate its potential advantages. This guide provides a head-to-head comparison of this compound with other widely used AChE inhibitors—Donepezil, Rivastigmine, and Galantamine—supported by experimental data and detailed methodologies.
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, a crucial molecule for memory and cognition.[1] The efficacy and side-effect profiles of these inhibitors are largely determined by their potency and selectivity for acetylcholinesterase (AChE) versus a related enzyme, butyrylcholinesterase (BuChE).
Executive Summary of Comparative Data
The following table summarizes the in vitro inhibitory potency (IC50) of this compound, Donepezil, Rivastigmine, and Galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Lower IC50 values indicate greater potency. The selectivity index, calculated as the ratio of IC50 (BuChE) / IC50 (AChE), highlights the drug's preference for its target enzyme. A higher selectivity index suggests a more targeted action on AChE, which is hypothesized to be associated with a better therapeutic window.
| Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Key Characteristics |
| This compound | Data Not Available in Direct Comparison | Data Not Available in Direct Comparison | High | Noted for its high selectivity for AChE over BuChE, similar to Donepezil.[2] |
| Donepezil | 6.7[2] | 7,200[3] | ~1075 | Highly selective for AChE with a favorable tolerability profile.[2][4] |
| Rivastigmine | 4.3[2] | 31[1] | ~7.2 | Potent inhibitor of both AChE and BuChE (dual inhibitor).[1][2] |
| Galantamine | 1270[5] | 23,126[6] | ~18.2 | Moderate selectivity for AChE; also modulates nicotinic receptors.[5][6] |
Note: IC50 values can vary between studies based on experimental conditions. The data presented are from studies allowing for direct comparison where possible.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the core concepts.
References
- 1. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholinesterase inhibitors proposed for treating dementia in Alzheimer's disease: selectivity toward human brain acetylcholinesterase compared with butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Icopezil's Selectivity Profile: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a drug candidate is paramount. This guide provides a comparative analysis of Icopezil's enzyme selectivity profile, with a focus on its primary target, acetylcholinesterase (AChE), and its comparison with other established cholinesterase inhibitors.
Comparative Selectivity of Cholinesterase Inhibitors
This compound is a highly selective inhibitor of acetylcholinesterase (AChE).[1] This selectivity is a key characteristic that distinguishes it from other cholinesterase inhibitors used in the treatment of Alzheimer's disease. The following table summarizes the available inhibitory activity (IC50 values) of this compound and its main competitors—Donepezil, Rivastigmine, and Galantamine—against AChE and butyrylcholinesterase (BChE). A higher selectivity index (ratio of BChE IC50 to AChE IC50) indicates a greater preference for inhibiting AChE.
| Compound | Acetylcholinesterase (AChE) IC50 (nM) | Butyrylcholinesterase (BChE) IC50 (nM) | Selectivity Index (BChE/AChE) |
| This compound | Data unavailable in public domain | Data unavailable in public domain | Highly selective for AChE |
| Donepezil | 0.032 - 6.7 | 2,000 - 7,400 | ~62 - 1000+ |
| Rivastigmine | 4.3 - 4,150 | 31 - 37 | ~0.007 - 8.6 |
| Galantamine | Data unavailable in public domain | Data unavailable in public domain | ~50-fold selective for AChE |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzymes.
Donepezil and this compound are recognized for their high selectivity towards acetylcholinesterase over butyrylcholinesterase.[1] In contrast, Rivastigmine inhibits both AChE and BChE.[2][3][4] Galantamine also demonstrates a significant preference for AChE, being approximately 50-fold more selective.[5][6] The high selectivity of this compound for AChE may contribute to a more favorable therapeutic index.[1]
Experimental Protocols
The determination of enzyme inhibition, typically measured as the half-maximal inhibitory concentration (IC50), is a critical step in characterizing the selectivity of a compound. The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.
Principle: This colorimetric method measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Test compound solution at various concentrations (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately after adding the substrate, add the DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the formation of the yellow product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound and other cholinesterase inhibitors is based on their ability to modulate the cholinergic signaling pathway, which is crucial for cognitive functions like memory and learning. In Alzheimer's disease, there is a deficit in cholinergic signaling. By inhibiting AChE, these drugs increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
.
Caption: Cholinergic signaling pathway and the mechanism of action of this compound.
The diagram above illustrates the synthesis, release, and degradation of acetylcholine (ACh) in a cholinergic synapse. This compound acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.
The workflow for assessing enzyme selectivity, as detailed in the experimental protocol, is a fundamental process in drug discovery and development.
Caption: A generalized workflow for determining the enzyme selectivity profile of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. westmont.edu [westmont.edu]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine for Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Icopezil and Donepezil for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Icopezil and Donepezil, two selective acetylcholinesterase (AChE) inhibitors investigated for the symptomatic treatment of Alzheimer's disease. While Donepezil is a widely prescribed medication, this compound (also known by its development code, CP-118,954) is a lesser-known compound with a similar mechanism of action. This document synthesizes available preclinical comparative data to offer insights into their relative tolerability.
Quantitative Data Summary
Direct comparative clinical data on the side effect profiles of this compound and Donepezil is limited in publicly available literature. However, a key preclinical study by Liston et al. (2004) provides valuable insights into their therapeutic index by comparing a centrally mediated effect (tremor) with a peripherally mediated cholinergic side effect (salivation) in mice. A wider range of common side effects for Donepezil has been documented through extensive clinical trials and post-marketing surveillance.
| Side Effect Category | This compound (Preclinical Data in Mice) | Donepezil (Preclinical Data in Mice) | Donepezil (Established Clinical Side Effects in Humans) |
| Central Nervous System (Efficacy Marker) | Induces tremor at higher doses, indicative of central cholinergic stimulation. | Induces tremor at higher doses, indicative of central cholinergic stimulation. | Dizziness, insomnia, headache, agitation, and in rare cases, seizures.[1][2] |
| Peripheral Nervous System (Side Effect Marker) | Induces salivation, a common peripheral cholinergic side effect. Possesses a favorable therapeutic index (ratio of central to peripheral effects).[3] | Induces salivation. Also demonstrates a favorable therapeutic index compared to non-selective inhibitors.[3] | Nausea, vomiting, diarrhea, anorexia, and muscle cramps are the most common.[2][4][5] Bradycardia and other cardiovascular effects can also occur.[1] |
| Gastrointestinal | Not specifically quantified in the comparative preclinical study, but expected as a class effect. | Not specifically quantified in the comparative preclinical study, but expected as a class effect. | Nausea, vomiting, diarrhea, and anorexia are frequently reported.[2][4][5] |
| Cardiovascular | Not detailed in the comparative preclinical study. | Not detailed in the comparative preclinical study. | Bradycardia, syncope, and atrioventricular block have been reported.[1] |
Experimental Protocols
The preclinical data cited above for this compound and Donepezil is based on the methodologies described by Liston et al. (2004) in the European Journal of Pharmacology.
Assessment of Tremor (Central Effect)
-
Animal Model: Male CF-1 mice.
-
Procedure: Following oral administration of the test compound (this compound or Donepezil) or vehicle, individual mice were placed in a cage with a wire mesh bottom.
-
Observation: The animals were observed for the presence of fine motor tremors.
-
Scoring: The severity of tremors was scored on a scale of 0 (no tremors) to 3 (severe tremors) at various time points after drug administration.
-
Data Analysis: Dose-response curves were generated to determine the dose at which 50% of the animals exhibited tremors (TD₅₀).
Assessment of Salivation (Peripheral Effect)
-
Animal Model: Male CF-1 mice.
-
Procedure: Similar to the tremor assessment, mice were administered the test compounds orally.
-
Observation: The degree of salivation was visually assessed.
-
Scoring: Salivation was scored on a scale of 0 (no salivation) to 2 (profuse salivation).
-
Data Analysis: Dose-response curves were constructed to determine the dose that induced salivation in 50% of the animals (TD₅₀).
The therapeutic index was then calculated as the ratio of the TD₅₀ for the central effect (tremor) to the TD₅₀ for the peripheral effect (salivation). A higher therapeutic index suggests a better separation between the desired central effects and the dose-limiting peripheral side effects.
Signaling Pathways and Experimental Workflow
Mechanism of Action of Selective Acetylcholinesterase Inhibitors
Both this compound and Donepezil are selective inhibitors of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, these drugs increase the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is believed to be the primary mechanism for their symptomatic improvement in Alzheimer's disease.
Caption: Mechanism of this compound and Donepezil.
Experimental Workflow for Assessing Therapeutic Index
The following diagram illustrates the workflow used in the preclinical study by Liston et al. (2004) to compare the therapeutic index of this compound and Donepezil.
Caption: Preclinical Therapeutic Index Workflow.
Discussion and Conclusion
The available preclinical evidence suggests that both this compound and Donepezil are selective acetylcholinesterase inhibitors with a more favorable therapeutic index compared to non-selective agents.[3] This selectivity is hypothesized to contribute to a better tolerability profile. The study by Liston et al. (2004) indicates that both compounds show a separation between the doses required to elicit central effects and those causing peripheral side effects in an animal model.[3]
For Donepezil, a wealth of clinical data has characterized its side effect profile in humans, with gastrointestinal disturbances being the most common.[2][4][5] These are typically dose-dependent and can often be managed by careful dose titration.
A significant gap exists in the publicly available literature regarding the clinical side effect profile of this compound. While the preclinical data is promising, it is not a substitute for robust clinical trial data in humans. Therefore, a direct and comprehensive comparison of the clinical side effect profiles of this compound and Donepezil is not possible at this time.
For researchers and drug development professionals, the findings on this compound's selectivity and favorable preclinical therapeutic index may warrant further investigation. Future clinical trials directly comparing this compound and Donepezil would be necessary to definitively establish their relative safety and tolerability in the treatment of Alzheimer's disease.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access to documents | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Severe adverse reactions prompt call for trial design changes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Icopezil's Potency Against Commercially Available Acetylcholinesterase Inhibitors
This guide provides a comparative analysis of the potency of Icopezil, a selective acetylcholinesterase inhibitor, against established, commercially available acetylcholinesterase inhibitors (AChEIs) such as Donepezil, Rivastigmine, and Galantamine. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview supported by experimental data and methodologies.
Comparative Potency of Acetylcholinesterase Inhibitors
The primary measure of potency for an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%.[1] A lower IC50 value indicates a higher potency. The following table summarizes the in vitro inhibitory potency of this compound and other selected AChEIs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (BChE/AChE) |
| This compound | AChE | ~1.2-1.4* | Highly Selective for AChE |
| BChE | - | ||
| Donepezil | AChE | 6.7[2] | High |
| BChE | -[2] | ||
| Rivastigmine | AChE | 4.3[2] | Moderate |
| BChE | -[2] | ||
| Galantamine | AChE | - | Low |
| BChE | - | ||
| Tacrine | AChE | 77[2] | Non-selective |
| BChE | -[2] |
*Note: The IC50 value for this compound is based on its parent compound (CP-118,954) and its meta-F-substituted derivative, which have IC50 values of 1.2 nM and 1.4 nM, respectively.[3] this compound itself is characterized as being highly selective for acetylcholinesterase.[4] Data for BChE inhibition by this compound, and specific IC50 values for Galantamine's inhibition of both enzymes were not specified in the provided search results. Tacrine is included as a non-selective inhibitor for comparison.
Signaling Pathway of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, enhancing cholinergic neurotransmission. The diagram below illustrates this mechanism.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Icopezil
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Icopezil is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and disposal procedures for this compound, a selective acetylchol-inesterase inhibitor. The following information is based on established safety protocols for similar hazardous compounds and should be used in conjunction with your institution's specific safety guidelines.
I. Hazard Identification and Physicochemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to other acetylcholinesterase inhibitors, such as Donepezil, allows for an informed assessment of its potential hazards. Compounds in this class are often characterized by high acute oral toxicity and can cause serious eye irritation. Therefore, this compound should be handled with the utmost care, assuming it possesses similar hazardous properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅N₃O₂ | PubChem[1] |
| Molecular Weight | 375.5 g/mol | PubChem[1] |
| CAS Number | 145508-78-7 | PubChem[1] |
| Appearance | Solid (assumed) | N/A |
| Solubility | Information not available | N/A |
Table 2: GHS Hazard Classification (Inferred from Donepezil)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 or 2 | H300: Fatal if swallowed[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2] |
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
Table 3: Recommended Personal Protective Equipment for this compound
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Lab coat with tight-fitting cuffs | NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) |
| Solution Preparation and Handling | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| In Vitro/In Vivo Experiments | Nitrile gloves | Chemical safety goggles | Lab coat | Work in a biological safety cabinet or chemical fume hood |
| Waste Disposal | Heavy-duty, chemically resistant gloves | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat | NIOSH-approved respirator if handling open waste containers |
III. Operational and Disposal Plans
A. Standard Operating Procedure for Handling this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency spill kit accessible.
-
-
Handling:
-
When weighing the solid compound, use an analytical balance inside a ventilated enclosure to minimize dust generation.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
-
Handle all solutions containing this compound within a certified chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
-
B. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal. Clean the spill area thoroughly.
C. Disposal Plan
-
All waste contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous waste.
-
Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[7]
IV. Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The following is a detailed methodology for determining the inhibitory activity of this compound on acetylcholinesterase (AChE) using a standard spectrophotometric method.
A. Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
B. Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 75 mM stock solution of ATCI in deionized water.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the this compound working solution to each well.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
V. Visualizations
Signaling Pathway
This compound, as an acetylcholinesterase inhibitor, increases the levels of acetylcholine in the synaptic cleft. This enhanced cholinergic signaling can, in turn, modulate various downstream pathways, including the neuroprotective PI3K/AKT signaling cascade.
Caption: this compound inhibits AChE, leading to increased ACh levels and activation of the PI3K/AKT pathway.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro assessment of this compound's inhibitory effect on acetylcholinesterase.
Caption: Workflow for determining the IC₅₀ of this compound against acetylcholinesterase.
References
- 1. This compound | C23H25N3O2 | CID 172972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
